2-Amino-2-cyclohexylacetonitrile
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Overview
Description
2-Amino-2-cyclohexylacetonitrile is an organic compound with the molecular formula C8H14N2 It is characterized by the presence of an amino group and a nitrile group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-cyclohexylacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylacetonitrile with ammonia under specific conditions. The reaction typically requires an inert atmosphere and the use of a solvent such as acetonitrile. The process may involve heating and the use of catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is typically produced in bulk and may be further purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-cyclohexylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
2-Amino-2-cyclohexylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclohexylacetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to potential biological effects .
Comparison with Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the cyclohexyl ring.
Cyclohexylamine: Contains the cyclohexyl ring but lacks the nitrile group.
2-Aminoacetonitrile: Similar but with a simpler structure, lacking the cyclohexyl ring
Uniqueness: 2-Amino-2-cyclohexylacetonitrile is unique due to the combination of the cyclohexyl ring and the nitrile group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-amino-2-cyclohexylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRUYTAKOYULDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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